Cholesterylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

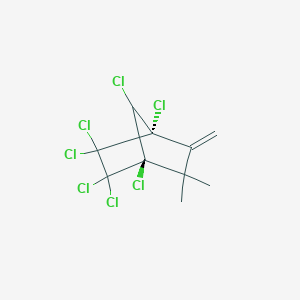

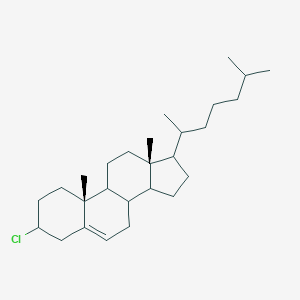

Cholesterylchlorid, auch bekannt als 3-Chlorcholest-5-en oder 3β-Chlorcholest-5-en, ist eine organische chemische Verbindung, die von Cholesterin abgeleitet ist. Es ist ein Organochlorid und bekannt für die Bildung von Flüssigkristallen, die cholesterische flüssigkristalline Phasen aufweisen. This compound ist eine transparente Flüssigkeit oder ein weiches kristallines Material mit einem Schmelzpunkt von etwa 94-96 °C .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch Chlorierung von Cholesterin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Thionylchlorid (SOCl₂) als Chlorierungsmittel. Der Prozess wird unter kontrollierten Bedingungen durchgeführt, um die selektive Chlorierung an der 3-Position des Cholesterinmoleküls zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von this compound nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung von Temperatur und Reaktionszeit, um das gewünschte Produkt zu erhalten.

Wissenschaftliche Forschungsanwendungen

Cholesterylchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese verschiedener Cholesteryl-Derivate und Flüssigkristalle verwendet.

Biologie: Wird zur Untersuchung von Zellmembranstrukturen und -funktionen verwendet, da es eine Ähnlichkeit zu Cholesterin aufweist.

Medizin: Wird auf seine potenzielle Verwendung in Medikamenten-Abgabesystemen und als Bestandteil pharmazeutischer Formulierungen untersucht.

Industrie: Wird aufgrund seiner flüssigkristallinen Eigenschaften bei der Herstellung von Flüssigkristallanzeigen (LCDs) und anderen optischen Geräten verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Zellmembranen aus. Als Derivat von Cholesterin integriert es sich in die Lipiddoppelschicht von Zellmembranen und beeinflusst deren Fluidität und Stabilität. Das Vorhandensein des Chloratoms an der 3-Position verändert die Wechselwirkung der Verbindung mit anderen Membrankomponenten, was zu Veränderungen der Membraneigenschaften führt. Dies kann verschiedene zelluläre Prozesse beeinflussen, darunter die Signaltransduktion und die Funktion von Membranproteinen .

Wirkmechanismus

Target of Action

Cholesteryl chloride, also known as 3-Chlorocholestene, is an organochloride derivative of cholesterol . The primary target of cholesteryl chloride is Cholesteryl Ester Transfer Proteins (CETP) . CETPs play a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .

Mode of Action

It is known that cetps, the primary targets of cholesteryl chloride, mediate the transfer of cholesteryl esters (ces) from high-density lipoprotein cholesterol (hdl-c) to very-low-density lipoprotein cholesterol (vldl-c) and low-density lipoprotein cholesterol (ldl-c) in exchange for triglycerides .

Biochemical Pathways

Cholesteryl chloride affects the lipid metabolism pathway, particularly the reverse cholesterol transport process . This process involves the transfer of cholesterol from peripheral tissues back to the liver for excretion. CETPs, which are targeted by cholesteryl chloride, play a significant role in this process by transferring cholesteryl esters among lipoproteins .

Result of Action

The action of cholesteryl chloride on CETPs can influence plasma cholesterol levels. Genetic deficiency in CETP is associated with a low plasma level of LDL-C and a profoundly elevated plasma level of HDL-C, which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .

Biochemische Analyse

Biochemical Properties

Cholesteryl chloride is involved in the process of lipid transfer, particularly in the context of lipoprotein metabolism . It interacts with Cholesteryl Ester Transfer Proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .

Cellular Effects

Cholesteryl chloride, through its interaction with CETP, influences cell function by modulating cholesterol levels. Lipoprotein cholesterol levels, regulated by CETP, correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .

Molecular Mechanism

The molecular mechanism of cholesteryl chloride involves the conversion of cholesterol to cholesteryl chloride. Two chlorosulfite ester molecules are formed as intermediates in this process. The final product is cholesteryl chloride, and the side products are HCl and SO2 .

Dosage Effects in Animal Models

In animal models, the inhibition of CETP, which interacts with cholesteryl chloride, has been shown to be a promising strategy to achieve higher HDL levels .

Metabolic Pathways

Cholesteryl chloride is involved in the lipid transfer process, particularly in the context of lipoprotein metabolism . CETP, which interacts with cholesteryl chloride, plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Transport and Distribution

Cholesteryl chloride is transported and distributed within cells and tissues through its interaction with CETP . CETP mediates the transfer of cholesteryl esters among lipoproteins, thus playing a key role in the distribution of cholesteryl chloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesteryl chloride can be synthesized through the chlorination of cholesterol. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the cholesterol molecule .

Industrial Production Methods: In industrial settings, the production of cholesteryl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cholesterylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom in this compound kann durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Oxidationsreaktionen: this compound kann oxidiert werden, um Cholesterylester und andere oxidierte Derivate zu bilden.

Reduktionsreaktionen: Die Reduktion von this compound kann zur Bildung von Cholesterin oder anderen reduzierten Derivaten führen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Alkohole und Thiole. Die Reaktionen werden typischerweise in Gegenwart einer Base durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden unter wasserfreien Bedingungen verwendet.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Verschiedene Cholesteryl-Derivate, abhängig von dem verwendeten Nucleophil.

Oxidationsreaktionen: Cholesterylester und andere oxidierte Produkte.

Reduktionsreaktionen: Cholesterin und andere reduzierte Derivate.

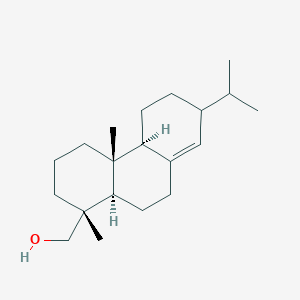

Vergleich Mit ähnlichen Verbindungen

Cholesterylchlorid ist unter den Cholesteryl-Derivaten aufgrund des Vorhandenseins des Chloratoms an der 3-Position einzigartig. Diese strukturelle Modifikation verleiht ihm im Vergleich zu anderen Cholesterylverbindungen besondere chemische und physikalische Eigenschaften. Einige ähnliche Verbindungen sind:

Cholesterylacetat: Ein Ester-Derivat von Cholesterin mit einer Acetylgruppe an der 3-Position.

Cholesteryloleat: Ein Ester-Derivat mit einer Oleatgruppe an der 3-Position.

Cholesterylbenzoat: Ein Ester-Derivat mit einer Benzoatgruppe an der 3-Position.

Im Vergleich zu diesen Verbindungen zeigt this compound aufgrund des Vorhandenseins des Chloratoms eine einzigartige Reaktivität, was es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Cholesteryl-Derivate macht .

Eigenschaften

CAS-Nummer |

910-31-6 |

|---|---|

Molekularformel |

C27H45Cl |

Molekulargewicht |

405.1 g/mol |

IUPAC-Name |

(10R,13R)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |

InChI-Schlüssel |

OTVRYZXVVMZHHW-WEWVNJLASA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C |

Isomerische SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)Cl)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C |

Key on ui other cas no. |

910-31-6 |

Physikalische Beschreibung |

Off-white powder; [Acros Organics MSDS] |

Synonyme |

3-chlorocholest-5-ene 3beta-chlorocholest-5-ene cholesteryl beta-chloride cholesteryl chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

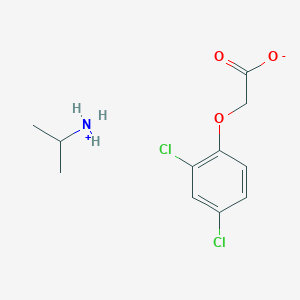

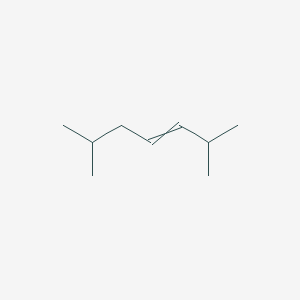

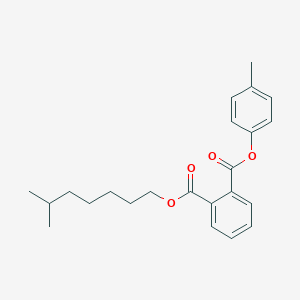

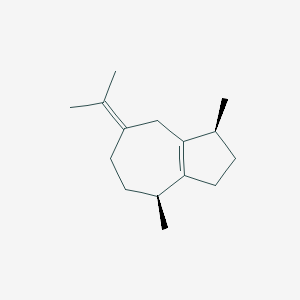

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)